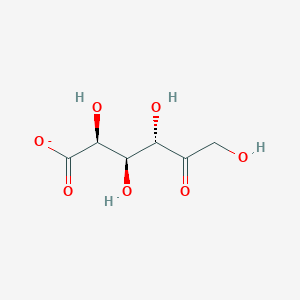
D-tagaturonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-tagaturonate is conjugate base of D-tagaturonic acid. It has a role as an Escherichia coli metabolite. It is a conjugate base of a D-tagaturonic acid.
Applications De Recherche Scientifique
Enzymatic Pathways Involving D-Tagaturonate
This compound as a Metabolic Intermediate:
this compound is involved in the metabolic pathways of certain microorganisms that degrade pectin, a polysaccharide found in plant cell walls. Research has identified a novel enzyme, UxaE , which catalyzes the epimerization of this compound to D-fructuronate. This reaction is crucial for the catabolism of D-galacturonate, enabling microorganisms like Thermotoga maritima to utilize pectin as a carbon source .
Key Enzymatic Reactions:
The metabolic pathway includes several key enzymes:
- UxaC (uronate isomerase)
- UxaB (tagaturonate reductase)
- KdgK and KdgA (involved in further degradation) .
These enzymes facilitate the conversion of this compound into other valuable metabolites, which can be harnessed for various applications.
Microbial Fermentation and Bioconversion
Microbial Utilization of this compound:
Certain bacteria, such as Lactobacillus suebicus, have been shown to ferment D-galacturonate and its derivatives, including this compound. This fermentation process can lead to the production of valuable byproducts like lactate and acetate . The ability to convert agricultural residues rich in pectin into biofuels or other biochemicals represents a significant application of this compound in sustainable practices.
Case Study: Pectin-Rich Residues:
Research indicates that Lactobacillus strains can effectively utilize pectin-rich substrates such as apple pomace and citrus peel, converting them into added-value products through anaerobic fermentation processes. This highlights the potential for using this compound in biorefineries aimed at waste valorization .
Technological Advances and Future Prospects
Biotechnological Applications:
Recent advancements in enzyme engineering and microbial fermentation techniques have opened new avenues for utilizing this compound in industrial applications. For instance, genetically engineered strains of yeast capable of metabolizing lactose into D-tagatose highlight the potential for producing sweeteners from agricultural byproducts .
Sustainable Practices:
The integration of this compound into biotechnological processes aligns with sustainable development goals by promoting the utilization of renewable resources and reducing waste through bioconversion processes.
Summary Table of Applications
| Application Area | Description | Example Microorganisms |
|---|---|---|
| Enzymatic Pathways | Involvement in hexuronate catabolism via UxaE enzyme | Thermotoga maritima |
| Microbial Fermentation | Conversion of pectin-rich substrates into biofuels or metabolites | Lactobacillus suebicus |
| Gut Health Modulation | Potential role in influencing gut microbiota and short-chain fatty acid production | Various gut bacteria |
| Antioxidant Properties | Possible contributions to antioxidant activity through metabolic processes | Analogous compounds |
| Biotechnological Advances | Use in engineered strains for sustainable production of sweeteners | Genetically engineered yeasts |
Propriétés
Formule moléculaire |
C6H9O7- |
|---|---|
Poids moléculaire |
193.13 g/mol |
Nom IUPAC |
(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/p-1/t3-,4-,5+/m1/s1 |
Clé InChI |
IZSRJDGCGRAUAR-WDCZJNDASA-M |
SMILES |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
SMILES isomérique |
C(C(=O)[C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES canonique |
C(C(=O)C(C(C(C(=O)[O-])O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















